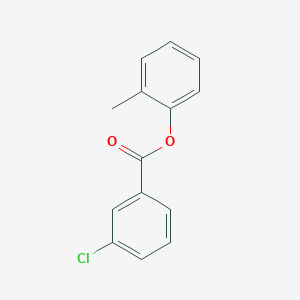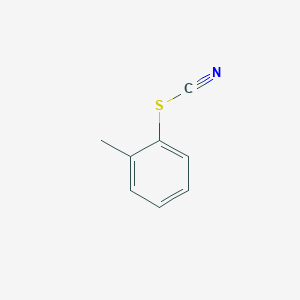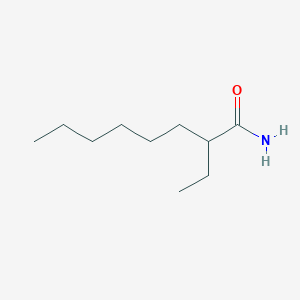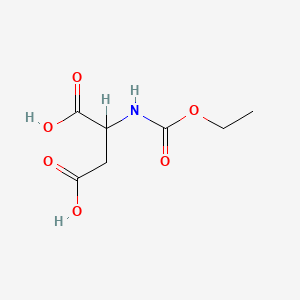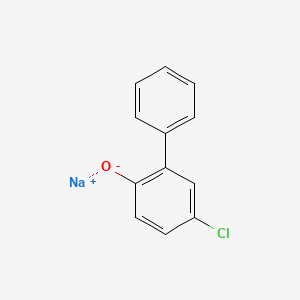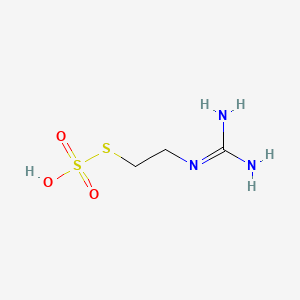
2-Guanidinoethanethiol hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves the reaction of guanidine derivatives with ethanethiol under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification process . The reaction typically requires controlled temperatures and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: 2-Guanidinoethanethiol hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The guanidine group can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced guanidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
2-Guanidinoethanethiol hydrogen sulfate (ester) has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Guanidinoethanethiol hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways .
相似化合物的比较
Guanidine hydrochloride: A simpler guanidine derivative used in protein denaturation and as a reagent in organic synthesis.
Ethanethiol: A thiol compound with applications in odorants and as a building block in organic synthesis.
Guanidinoacetic acid: A guanidine derivative used in the synthesis of creatine and as a dietary supplement.
Uniqueness: 2-Guanidinoethanethiol hydrogen sulfate (ester) is unique due to the presence of both guanidine and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
属性
CAS 编号 |
7176-65-0 |
|---|---|
分子式 |
C3H9N3O3S2 |
分子量 |
199.3 g/mol |
IUPAC 名称 |
1-(diaminomethylideneamino)-2-sulfosulfanylethane |
InChI |
InChI=1S/C3H9N3O3S2/c4-3(5)6-1-2-10-11(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) |
InChI 键 |
BESWVQPILXAJAZ-UHFFFAOYSA-N |
规范 SMILES |
C(CSS(=O)(=O)O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


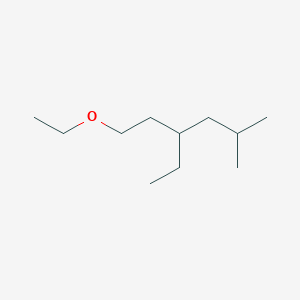
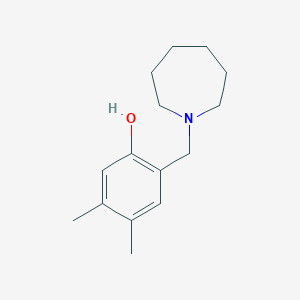
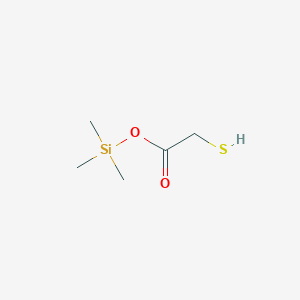
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
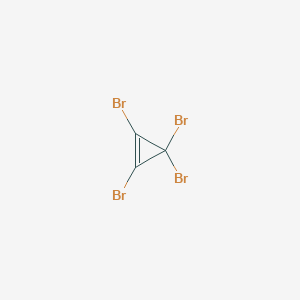
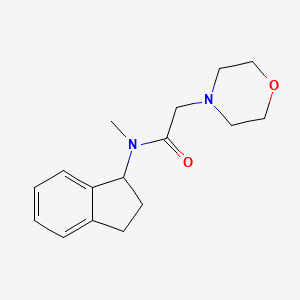

![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
